molecular formula C12H8N2O B3352564 2-(2-Furyl)quinoxaline CAS No. 494-21-3

2-(2-Furyl)quinoxaline

Cat. No.: B3352564
CAS No.: 494-21-3
M. Wt: 196.2 g/mol
InChI Key: IPMMKFQRNWXFSW-UHFFFAOYSA-N
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Description

2-(2-Furyl)quinoxaline is a heterocyclic compound that features a quinoxaline core fused with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with 2-furylglyoxal. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:

ortho-phenylenediamine+2-furylglyoxalThis compound\text{ortho-phenylenediamine} + \text{2-furylglyoxal} \rightarrow \text{this compound} ortho-phenylenediamine+2-furylglyoxal→this compound

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Furyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

2-(2-Furyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)quinoxaline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar core structure but without the furan ring.

    2-(2-Furyl)quinoline: Another heterocyclic compound with a quinoline core fused with a furan ring.

    2-(2-Furyl)benzimidazole: A compound with a benzimidazole core fused with a furan ring.

Uniqueness: 2-(2-Furyl)quinoxaline is unique due to its specific fusion of the quinoxaline and furan rings, which imparts distinct biological activities and chemical properties. This fusion enhances its potential as a versatile pharmacophore in medicinal chemistry .

Properties

IUPAC Name

2-(furan-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMMKFQRNWXFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300340
Record name 2-(2-furyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-21-3
Record name MLS002920353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-furyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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